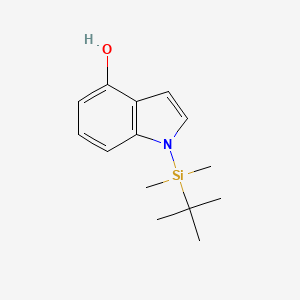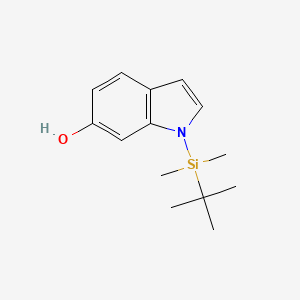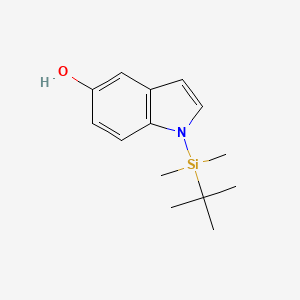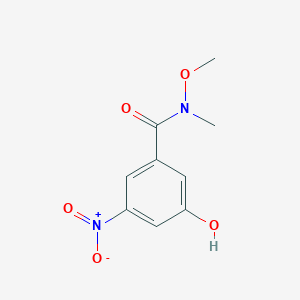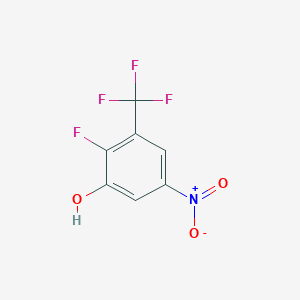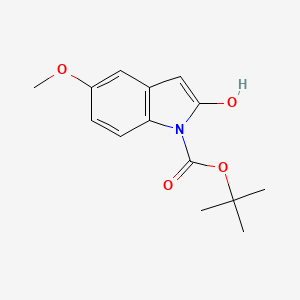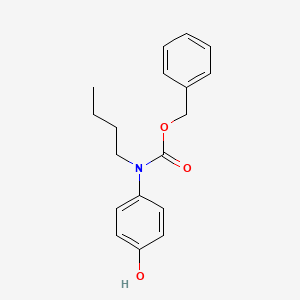
Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate is an organic compound with the molecular formula C18H21NO3 It is a carbamate derivative, characterized by the presence of a benzyl group, a butyl group, and a 4-hydroxyphenyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Benzylation of N-butyl-N-(4-hydroxyphenyl)carbamate
Starting Materials: N-butyl-N-(4-hydroxyphenyl)carbamate, benzyl chloride.
Reaction Conditions: The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Procedure: The benzyl chloride is added dropwise to a solution of N-butyl-N-(4-hydroxyphenyl)carbamate and the base in the solvent. The reaction mixture is then stirred for several hours, followed by extraction and purification to obtain the desired product.
-
Industrial Production Methods
- Industrial synthesis may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield amines or alcohols depending on the specific conditions and reagents used.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Typically performed in polar solvents at moderate temperatures.
Products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a model compound for studying carbamate chemistry and reactivity.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
- Used in biochemical assays to explore its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
-
Industry
- Utilized in the formulation of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
Wirkmechanismus
The mechanism by which Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, and changes in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Benzyl N-butylcarbamate
- Lacks the 4-hydroxyphenyl group, resulting in different chemical properties and reactivity.
- Used in different applications due to its simpler structure.
-
N-butyl-N-(4-hydroxyphenyl)carbamate
- Lacks the benzyl group, which affects its solubility and interaction with biological targets.
- Studied for its distinct biological activities.
-
Benzyl N-phenylcarbamate
- Contains a phenyl group instead of a butyl group, leading to variations in its chemical behavior and applications.
Uniqueness
Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate is unique due to the combination of its benzyl, butyl, and 4-hydroxyphenyl groups. This specific arrangement imparts distinct chemical properties, making it valuable for targeted applications in research and industry. Its ability to undergo various chemical reactions and interact with biological systems highlights its versatility and potential for further exploration.
Eigenschaften
IUPAC Name |
benzyl N-butyl-N-(4-hydroxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-3-13-19(16-9-11-17(20)12-10-16)18(21)22-14-15-7-5-4-6-8-15/h4-12,20H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHOTRXLBXKTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
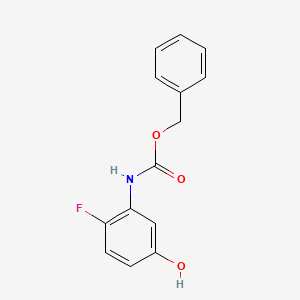

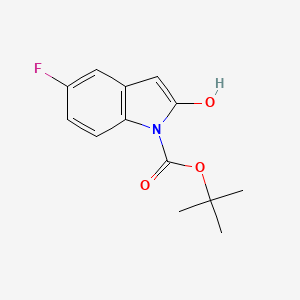
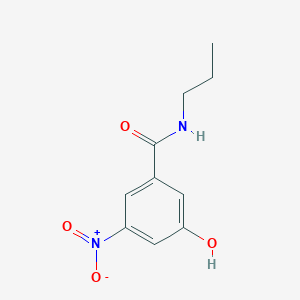
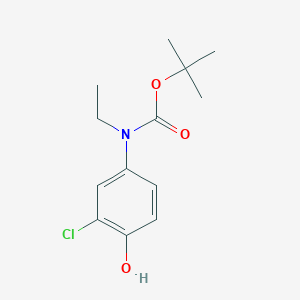
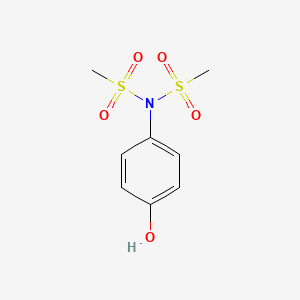
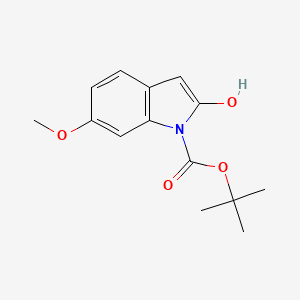
![3-[(Tert-butyldimethylsilyl)oxy]-4-chloro-2-fluorophenol](/img/structure/B8034213.png)
